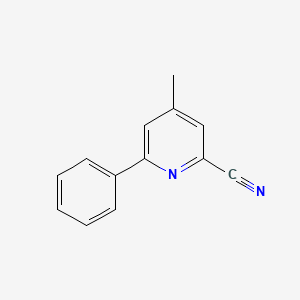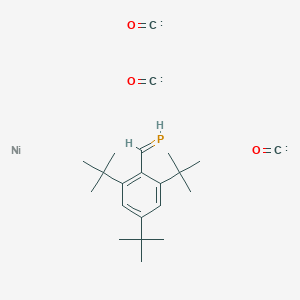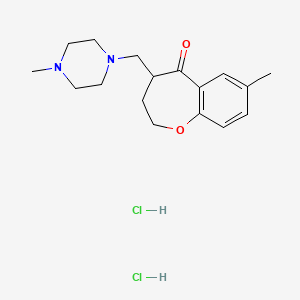
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride, is a complex organic compound with significant pharmacological properties. The compound's structure comprises a benzoxepin backbone, characterized by a fused benzene ring and oxepin ring system, with various functional groups attached to enhance its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride generally involves multi-step organic synthesis. Key steps include the formation of the benzoxepin core, followed by functional group modifications.
Typical reaction conditions involve the use of strong bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are often conducted under inert atmospheres to prevent oxidation or moisture interference.
Industrial Production Methods:
Industrial production may utilize continuous flow techniques to improve reaction efficiency and yield. Key industrial reagents include high-purity starting materials and catalysts that ensure selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, where electron-rich sites are targeted by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride to transform specific functional groups, increasing the compound's reactivity.
Substitution: : It also partakes in nucleophilic and electrophilic substitution reactions, with reagents like alkyl halides and Lewis acids facilitating these processes.
Common Reagents and Conditions:
For oxidation, common reagents include chromic acid and other peroxides. Reduction often employs metal hydrides, while substitutions may utilize halogenating agents like thionyl chloride.
Major Products:
These reactions typically yield derivatives of the original compound, with modified functional groups enhancing its biochemical activity and solubility.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules, playing a crucial role in materials science.
Biology: : Its structural analogs are explored for their potential as enzyme inhibitors or as ligands for biological macromolecules.
Medicine: : Research into its pharmaceutical applications includes its potential as a therapeutic agent in treating neurodegenerative diseases or as an anti-inflammatory compound.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials, contributing to the development of new technologies.
Mecanismo De Acción
The mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream biological effects.
Pathways involved include signal transduction cascades and metabolic pathways, where the compound modulates enzymatic activity or receptor binding affinity to elicit a physiological response.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds:
Similar compounds include analogs with slight variations in their functional groups or ring structures, affecting their reactivity and biological activity.
Unique Aspects:
The unique combination of functional groups in 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride confers specific advantages in terms of solubility, stability, and target specificity, distinguishing it from its analogs.
List of Similar Compounds:
Benzoxepin derivatives with modifications in the piperazinyl group.
Compounds with different substituents on the benzene ring.
Analogous compounds with varied saturation levels in the oxepin ring.
This comprehensive exploration sheds light on the complex yet fascinating world of this compound, emphasizing its significance and potential across multiple fields.
Propiedades
Número CAS |
96401-70-6 |
|---|---|
Fórmula molecular |
C17H26Cl2N2O2 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;dihydrochloride |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-13-3-4-16-15(11-13)17(20)14(5-10-21-16)12-19-8-6-18(2)7-9-19;;/h3-4,11,14H,5-10,12H2,1-2H3;2*1H |
Clave InChI |
ZTFKKHILHFCEGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCCC(C2=O)CN3CCN(CC3)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


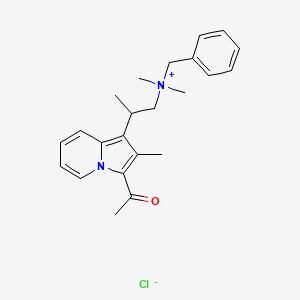
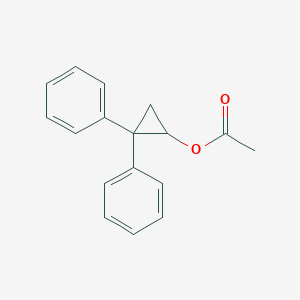

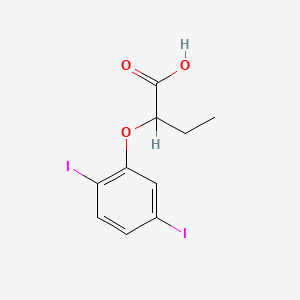
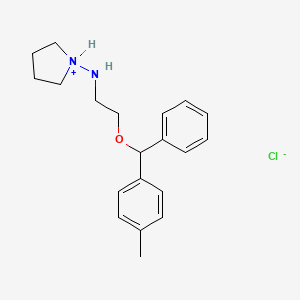
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
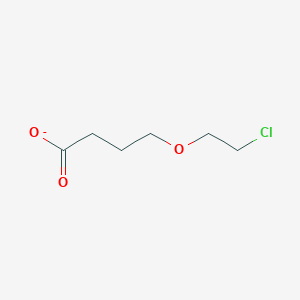
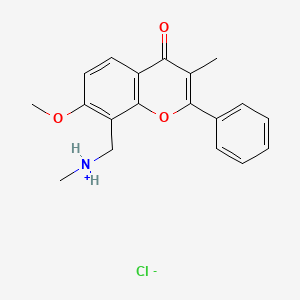
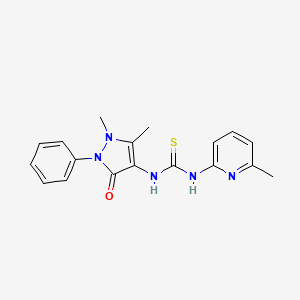
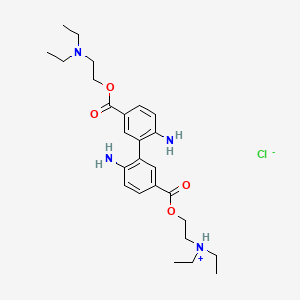
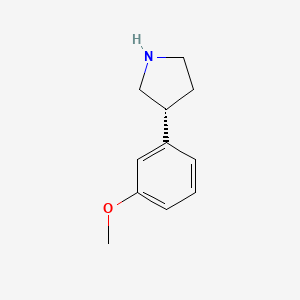
![[2-[2-[[2-[Dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]acetyl]amino]ethylamino]-2-oxoethyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride](/img/structure/B15348095.png)
